molecular formula C7H6F3NO2 B1409569 2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol CAS No. 1227602-10-9

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1409569
CAS RN: 1227602-10-9
M. Wt: 193.12 g/mol
InChI Key: YKRPPKHIXIKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

Trifluoromethylpyridines, including 2-Hydroxy-5-(trifluoromethyl)pyridine, have been synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed .


Molecular Structure Analysis

The empirical formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . Its molecular weight is 163.10 . The SMILES string representation is Oc1ccc(cn1)C(F)(F)F .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Hydroxy-5-(trifluoromethyl)pyridine, have been used in various chemical reactions . For example, they have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine is a crystalline powder . It has a melting point of 145.0°C to 149.0°C . Its density is 1.4±0.1 g/cm3 . The boiling point is 286.8±35.0 °C at 760 mmHg .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2-Hydroxy-5-(trifluoromethyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest . If on skin, it should be washed off immediately with plenty of water . If in eyes, they should be rinsed cautiously with water for several minutes .

Future Directions

Trifluoromethylpyridines, including 2-Hydroxy-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRPPKHIXIKQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 3
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 5
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(trifluoromethyl)pyridine-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.